molecular formula C12H23NO3 B6231364 tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate CAS No. 1896590-02-5

tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate

Cat. No. B6231364
CAS RN: 1896590-02-5
M. Wt: 229.3
InChI Key:
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Description

Tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate (TBDHP) is an important chemical compound used in the synthesis of a variety of drugs and pharmaceuticals. It is a versatile compound that has been used in a wide range of applications, from drug synthesis to industrial processes. TBDHP is a derivative of piperidine, a heterocyclic compound consisting of a six-membered ring with five carbon atoms and one nitrogen atom. This compound is highly reactive and has a wide range of applications in the pharmaceutical and chemical industries.

Mechanism of Action

Tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate is a highly reactive compound and its mechanism of action is not yet fully understood. However, it is known that it is a strong nucleophile and can react with a variety of functional groups, such as amines, alcohols, and carboxylic acids. It can also act as a catalyst in the synthesis of a variety of compounds.
Biochemical and Physiological Effects
tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate has been found to have a wide range of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to possess anti-inflammatory, anti-tumor, and anti-fungal properties. In addition, tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate has been found to be effective in the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

Tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate has several advantages in laboratory experiments. It is a highly reactive compound and can be used in a variety of reactions. It is also relatively inexpensive and can be easily obtained from chemical suppliers. However, it can be toxic and should be handled with care. In addition, it is a highly volatile compound and should be stored in a tightly sealed container.

Future Directions

There are several potential future directions for the use of tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate in scientific research. It could be used in the synthesis of more complex compounds, such as peptides and proteins. It could also be used in the synthesis of polymers and other materials. In addition, it could be used in the development of new drugs and pharmaceuticals, as well as in the study of biochemical and physiological processes. Finally, it could be used in the development of new diagnostic and therapeutic methods for a variety of diseases.

Synthesis Methods

Tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate is synthesized by the reaction of tert-butyl alcohol with hydroxylamine in the presence of a base. The reaction is carried out in an aqueous solution at room temperature and the product is isolated by filtration and crystallization. The purity of the compound can be determined by high performance liquid chromatography (HPLC).

Scientific Research Applications

Tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate has been widely used in scientific research as a key intermediate in the synthesis of drugs and pharmaceuticals. It has also been used in the synthesis of organic compounds, such as amides, esters, and carboxylic acids. It has been used as a catalyst in the synthesis of a variety of compounds, including antibiotics, anti-inflammatory drugs, and anticoagulants. In addition, tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate has been used in the synthesis of peptides and proteins, as well as in the synthesis of polymers and other materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate involves the reaction of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate with sodium borohydride and then with hydrochloric acid to yield the final product.", "Starting Materials": [ "tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate in dry tetrahydrofuran (THF).", "Step 2: Add sodium borohydride to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add hydrochloric acid dropwise to the reaction mixture until the pH reaches 2.", "Step 4: Extract the product with ethyl acetate and wash with water.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate as a white solid." ] }

CAS RN

1896590-02-5

Product Name

tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate

Molecular Formula

C12H23NO3

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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